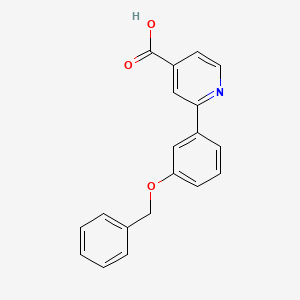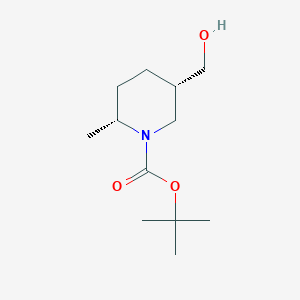
(2,7-二氯喹啉-3-基)甲醇
描述
“(2,7-Dichloroquinolin-3-yl)methanol” is a chemical compound . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The Mitsunobu reaction is a well-established fundamental reaction and has been widely applied in organic synthesis. Under Mitsunobu conditions, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
Molecular Structure Analysis
The molecular formula of “(2,7-Dichloroquinolin-3-yl)methanol” is C10H7Cl2NO, and its molecular weight is 228.07 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “(2,7-Dichloroquinolin-3-yl)methanol” are complex and involve multiple steps. For instance, a three-site mean-field extended microkinetic model was developed based on ab initio DFT calculations from the literature, in order to simulate the conversion of syngas (H2/CO/CO2) to methanol on Cu (211) and Cu/Zn (211). The reaction network consists of 25 reversible reactions, including CO and CO2 hydrogen .
科学研究应用
甲醇作为生物膜研究中的溶剂
- 作为溶剂的甲醇在生物和合成膜中的脂质动力学中起着重要作用。它作为载体溶剂的使用会影响与双层组成相关的结构-功能关系,影响脂质扰动,并可能误解蛋白质或肽的作用 (Nguyen 等,2019).
基于氯喹啉的衍生物的光物理性质
- 一项研究集中于合成和研究含 1,2,3-三唑部分的新型基于氯喹啉的查耳酮的光物理性质,其特征在于各种光谱方法。研究了不同溶剂对这些化合物发射光谱和量子产率的影响 (Singh、Sindhu 和 Khurana,2015).
环丙沙星甲醇半水合物
- 一项对环丙沙星甲醇半水合物的研究,一种抗菌氟喹诺酮类药物,揭示了其在固态中作为两性离子的分子结构,甲醇在其结构排列中发挥作用 (Li 等,2006).
氯喹啉衍生物的合成
- 对氯喹啉衍生物合成(特别是 α-氯酮用硼氢化钠还原的立体化学)的研究提供了对顺式和反式氯代醇形成及其在甲醇中反应的见解。这项研究对理解氯喹啉化合物的分子行为具有重要意义 (Klásek 等,2016).
使用甲醇进行电化学合成
- 一种以甲醇为 C1 来源合成 2,3-二氢喹唑啉-4(1H)-酮的新型电催化方案,展示了一种将氘代亚甲基掺入 N-杂环化合物的有效方法。这突出了甲醇在促进创新合成方法方面的潜力 (Liu、Xu 和 Wei,2021).
氯喹啉化合物中的电荷密度分析
- 对 2-氯-3-喹啉基甲醇等化合物中实验电荷密度分布的研究提供了对 Cl···Cl 相互作用的见解,有助于更好地理解氯喹啉化合物的分子性质 (Hathwar 和 Guru Row,2010).
(2-氯喹啉-3-基)甲醇的 N-烷基化
- 涉及 Mitsunobu 反应的 (2-氯喹啉-3-基)甲醇与 N-杂环化合物的 N-烷基化的研究为创建天然产物构建块提供了新的高效合成方法的见解 (Roopan、Khan 和 Jin,2011).
安全和危害
未来方向
The efficient conversion of CO2 to hydrocarbons offers a way to replace the dependency on fossil fuels and mitigate the accumulation of surplus CO2 in the atmosphere that causes global warming. Therefore, various efforts have been made in recent years to convert CO2 to fuels and value-added chemicals . The development of new drugs as natural compounds and immunotherapies, including clinical trials, are expected .
属性
IUPAC Name |
(2,7-dichloroquinolin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYNRIEVZJCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)CO)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640646 | |
| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017464-12-8 | |
| Record name | (2,7-Dichloroquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Dimethyl(phenyl)silyl]butyl selenocyanate](/img/structure/B3044972.png)










![4H-Cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B3044988.png)

